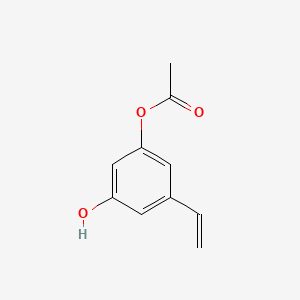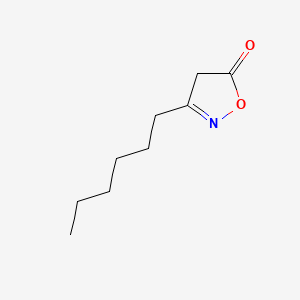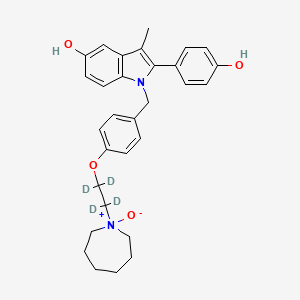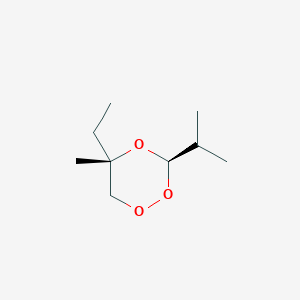
1,2,4-Trioxane,5-ethyl-5-methyl-3-(1-methylethyl)-,cis-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Trioxane,5-ethyl-5-methyl-3-(1-methylethyl)-,cis-(9CI) is a chemical compound commonly known as artemisinin. It is a natural product extracted from the plant Artemisia annua and has been used for centuries in traditional Chinese medicine for the treatment of malaria. Artemisinin is a potent antimalarial agent and has been extensively studied for its therapeutic potential against other diseases.
Wirkmechanismus
The mechanism of action of artemisinin is still not fully understood. However, it is believed to involve the formation of reactive oxygen species (ROS) that damage the parasite's cell membrane and other cellular components. Artemisinin has also been shown to inhibit the activity of PfATP6, a calcium pump in the Plasmodium falciparum parasite, which is essential for its survival.
Biochemical and Physiological Effects
Artemisinin has been shown to have a low toxicity profile and is generally well-tolerated. However, some studies have reported adverse effects such as gastrointestinal disturbances, dizziness, and headache. Artemisinin has also been shown to induce apoptosis (programmed cell death) in cancer cells and modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
Artemisinin and its derivatives have several advantages for lab experiments. They have a broad spectrum of activity against parasites and cancer cells, and their low toxicity profile makes them suitable for use in humans. However, the low yield of artemisinin from natural sources and the complex synthesis method make it difficult to obtain large quantities of this compound for research purposes.
Zukünftige Richtungen
In artemisinin research include the development of new synthesis methods, the investigation of its potential to treat other parasitic diseases, and the identification of new derivatives with improved efficacy and safety profiles.
Synthesemethoden
Artemisinin can be extracted from the leaves of Artemisia annua using various methods such as solvent extraction, steam distillation, and supercritical fluid extraction. However, the yield of artemisinin from these methods is low. Therefore, chemical synthesis of artemisinin has been developed to meet the increasing demand for this compound. The most commonly used method for artemisinin synthesis is the acid-catalyzed cyclization of dihydroartemisinic acid, which involves multiple steps and has a low overall yield.
Wissenschaftliche Forschungsanwendungen
Artemisinin has been extensively studied for its therapeutic potential against malaria, cancer, and other diseases. It has been shown to have antitumor, anti-inflammatory, and immunomodulatory effects. Artemisinin and its derivatives have also been investigated for their potential to treat other parasitic diseases such as schistosomiasis and leishmaniasis.
Eigenschaften
IUPAC Name |
(3R,5S)-5-ethyl-5-methyl-3-propan-2-yl-1,2,4-trioxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-5-9(4)6-10-12-8(11-9)7(2)3/h7-8H,5-6H2,1-4H3/t8-,9+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHKUVOTWLIPDN-BDAKNGLRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COOC(O1)C(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(COO[C@@H](O1)C(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

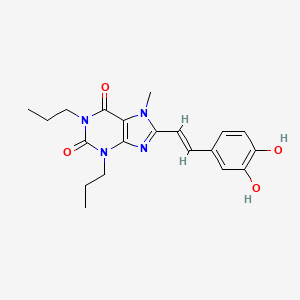

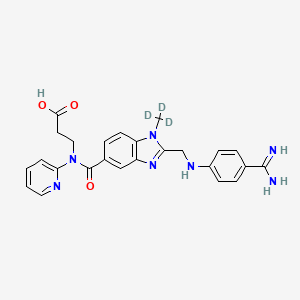

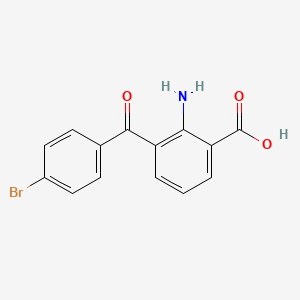
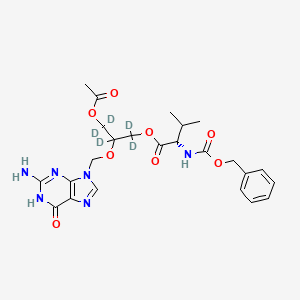
![ethyl (5R)-5-[(1R,4E,7aR)-4-[(2E)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate](/img/structure/B588028.png)

